molecular formula C11H11N3O B023103 4-Amino-5-benzyl-1H-pyrimidin-2-one CAS No. 108044-72-0

4-Amino-5-benzyl-1H-pyrimidin-2-one

Cat. No.: B023103
CAS No.: 108044-72-0
M. Wt: 201.22 g/mol
InChI Key: NYQBSMYADPSZEM-UHFFFAOYSA-N
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Description

4-Amino-5-benzyl-1H-pyrimidin-2-one is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of an amino group at the fourth position, a benzyl group at the fifth position, and a keto group at the second position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-benzyl-1H-pyrimidin-2-one can be achieved through several methods. One common approach involves the condensation of benzylamine with ethyl acetoacetate, followed by cyclization with urea. The reaction typically proceeds under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be summarized as follows:

    Condensation: Benzylamine reacts with ethyl acetoacetate to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with urea to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated control of reaction parameters, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-benzyl-1H-pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The keto group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as halides or alkoxides can be employed in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: Hydroxyl derivatives of this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-5-benzyl-1H-pyrimidin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-5-benzyl-1H-pyrimidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved can include inhibition of nucleic acid synthesis or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-methyl-1H-pyrimidin-2-one
  • 4-Amino-5-phenyl-1H-pyrimidin-2-one
  • 4-Amino-5-ethyl-1H-pyrimidin-2-one

Uniqueness

4-Amino-5-benzyl-1H-pyrimidin-2-one is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-amino-5-benzyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-10-9(7-13-11(15)14-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQBSMYADPSZEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(NC(=O)N=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70478878
Record name 2(1H)-Pyrimidinone,6-amino-5-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108044-72-0
Record name 2(1H)-Pyrimidinone,6-amino-5-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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